molecular formula C5H12N2OS B1360316 Methioninamide CAS No. 4510-08-1

Methioninamide

Cat. No. B1360316
CAS RN: 4510-08-1
M. Wt: 148.23 g/mol
InChI Key: GSYTVXOARWSQSV-BYPYZUCNSA-N
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Description

Methioninamide is an amino acid amide that is L-methionine in which the carboxy OH group is replaced by NH2 . It is an amino acid amide and a L-methionine derivative .


Synthesis Analysis

Methionine is an amino acid that humans and farm animals must derive from food. This metabolite, a tightly regulated resource in ecosystems, has become a mass commodity in the global economy, with well over 1 million tons being produced annually from petroleum to fortify livestock feed . Synthetic methionine is mainly produced by petrochemical synthesis in the bioavailable chemical forms of DL-methionine and α-hydroxy analogues .


Molecular Structure Analysis

The molecular formula of Methioninamide is C5H12N2OS . The IUPAC name is (2 S )-2-amino-4-methylsulfanylbutanamide . The InChI is InChI=1S/C5H12N2OS/c1-9-3-2-4 (6)5 (7)8/h4H,2-3,6H2,1H3, (H2,7,8)/t4-/m0/s1 . The InChIKey is GSYTVXOARWSQSV-BYPYZUCNSA-N . The Canonical SMILES is CSCCC (C (=O)N)N and the Isomeric SMILES is CSCC [C@@H] (C (=O)N)N .


Chemical Reactions Analysis

Methionine’s impact on physiology goes beyond its role in initiation of translation and incorporation in proteins. Many of its metabolites have a major influence on cellular functions including epigenetic regulation, maintenance of redox balance, polyamine synthesis, and phospholipid homeostasis .


Physical And Chemical Properties Analysis

The molecular weight of Methioninamide is 148.23 g/mol .

Scientific Research Applications

Methionine Production and Industrial Applications

Methioninamide is closely related to methionine, an essential amino acid with significant applications in industry and healthcare. T. Willke (2014) reviewed the production of methionine, emphasizing fermentation processes from natural biological sources. The review detailed analytical methods for methionine determination and its applications in feed, food, pharmacy, and medicine, highlighting the role and activities of global methionine manufacturers and current market data (Willke, 2014).

Methioninamide in Medical Imaging

Methioninamide's analogue, 11C-methionine (MET), is used in PET imaging of brain tumors due to its characteristics, offering high detection rates and good lesion delineation. A. Glaudemans et al. (2013) provided a comprehensive overview of MET PET's role in imaging cerebral gliomas, including its use in diagnostic accuracy, grading, prognosis, tumor extent assessment, biopsy, radiotherapy planning, and differentiating between tumor recurrence and radiation necrosis (Glaudemans et al., 2013).

Methionine in Anticancer Research

Recombinant methioninase (rMETase) targeting methionine (MET) overuse in cancer cells demonstrated efficacy in arresting tumor growth in a patient-derived orthotopic xenograft (PDOX) model of BRAF-V600E mutant melanoma. K. Kawaguchi et al. (2018) reported that oral recombinant methioninase (o-rMETase) was significantly more effective than intra-peritoneal administration (ip-rMETase) in inhibiting tumor growth, indicating the potential of clinical development of o-rMETase as an agent for chronic cancer therapy and prevention (Kawaguchi et al., 2018).

Methionine in Agriculture and Food Science

Methionine plays a crucial role in various fields, including agriculture and food science. H. Boubakri et al. (2013) demonstrated that methionine induces hydrogen peroxide (H2O2) generation and upregulates defense-related genes, suggesting its role as an elicitor in grapevine and its effect on reducing Plasmopara viticola infection (Boubakri et al., 2013).

Methionine in Biomedical Applications

Methionine, due to its versatile features, holds immense potential for biomedical applications. J. Liu et al. (2021) systematically summarized the progress in methionine-based strategies for biomedical applications, detailing its unique structural characteristics, disordered metabolic state in tumor cells, and the efficacy of its metabolic derivative, S-adenosylmethionine (SAM), in treating liver diseases. They also suggested that Met-restriction therapy might be a promising approach to treat COVID-19 (Liu et al., 2021).

Safety And Hazards

Methioninamide is a compound that can cause skin irritation, respiratory irritation, and serious eye irritation .

Future Directions

Availability of the amino acid methionine shows remarkable effects on the physiology of individual cells and whole organisms. For example, most cancer cells, but not normal cells, are hyper dependent on high flux through metabolic pathways connected to methionine, and diets restricted for methionine increase healthy lifespan in model organisms .

properties

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYTVXOARWSQSV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940971
Record name 2-Amino-4-(methylsulfanyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methioninamide

CAS RN

4510-08-1, 19298-72-7
Record name L-Methioninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4510-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methioninamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methioninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019298727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(methylsulfanyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-4-(methylsulfanyl)butanamide
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Record name METHIONINAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
A Láng, IG Csizmadia, A Perczel - Proteins: Structure, Function …, 2005 - Wiley Online Library
The conformational space of the most biologically significant backbone folds of a suitable methionine peptide model was explored by density functional computational method. Using a …
Number of citations: 17 onlinelibrary.wiley.com
JT Huang, A Lajtha - Neuropharmacology, 1978 - Elsevier
The accumulation of D-Ala 2 -Met-enkephalinamide (tyrosylring-2-6, 3 H) in cerebral cortex slices and isolated choroid plexus of rats was investigated. The accumulation of …
Number of citations: 23 www.sciencedirect.com
P Gourlet, M Svoboda, A Cauvin… - Journal of immunological …, 1990 - Elsevier
Two out of three rabbit anti-helodermin antisera previously shown to be useful for radioimmunoassay failed to detect up 100 ng of the peptide helodermin spotted directly on a …
Number of citations: 9 www.sciencedirect.com
E Cherneva, T Kolev - Journal of molecular structure, 2007 - Elsevier
… hemihydrate and l-methioninamide ester amide of squaric … properties of (1), methioninamide ester amide of squaric acid (… The IR-characteristic bands assignment of methioninamide …
Number of citations: 5 www.sciencedirect.com
T Kolev, E Cherneva, M Spiteller… - … Section E: Structure …, 2006 - scripts.iucr.org
… )-2-[2-(methylsulfanyl)ethyl]acetamide, C 11 H 16 N 2 O 4 S, are connected into chains in the [010] direction by intermolecular N—H⋯O hydrogen bonds involving the L-methioninamide …
Number of citations: 7 scripts.iucr.org
Y Nishida, K Nabe, S Yamada, I Chibata - Enzyme and Microbial …, 1984 - Elsevier
A procedure for production of N- acetyl- l -methionine ( N- Ac- l -Met ) from its racemic mixture by enzymatic continuous hydrolysis of the l-enantiomer of N- acetyl- dl -methioninamide ( N…
Number of citations: 4 www.sciencedirect.com
E Cherneva, T Kolev - BULGARIAN CHEMICAL COMMUNICATIONS, 2017 - bcc.bas.bg
Four novel diamides of squaric acid were synthesized in high yields using a condensation reaction of methioninamide esteramide of squaric acid with different amides of amino acids. …
Number of citations: 5 www.bcc.bas.bg
SM Cramer, Z el Rassi, C Horvàth - Journal of Chromatography A, 1987 - Elsevier
… -Larginyl-L-methioninamide, from N-benzoyl-L-arginine and L-methioninamide. The pumps … Unreacted L-methioninamide was returned to the reaction mixture. Both the progress of the …
Number of citations: 46 www.sciencedirect.com
A Láng, K György, IG Csizmadia, A Perczel - Journal of Molecular Structure …, 2003 - Elsevier
… In the present study, we aimed to explore the N-formyl-l-methioninamide conformational behaviour in the l-region of the backbone Ramachandran Map, by computational methods and …
Number of citations: 4 www.sciencedirect.com
FG Schappell, H Pines - The Journal of Organic Chemistry, 1966 - ACS Publications
… The 4-vinyl compound (VIII) was obtained as the only product isolated from the reaction starting with methioninamide methylsulfonium chloride hydrochloride (VII) and thionyl chloride. …
Number of citations: 3 pubs.acs.org

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